Product packaging for 8,8-dimethoxy-5-Oxaspiro[2.5]octane(Cat. No.:)

8,8-dimethoxy-5-Oxaspiro[2.5]octane

Cat. No.: B13886701
M. Wt: 172.22 g/mol
InChI Key: DYAQCMJMWFAXRH-UHFFFAOYSA-N
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Description

8,8-dimethoxy-5-Oxaspiro[2.5]octane is a spirocyclic epoxide of significant interest in advanced organic synthesis and drug discovery. Spirocyclic systems, characterized by two rings connected by a single atom, are highly valued for their three-dimensional structure, which allows functional groups to project in multiple directions. This feature is particularly desirable for achieving significant interactions with the binding sites of biological targets . The 1-oxaspiro[2.5]octane scaffold, a core structure related to this compound, is a recognized motif in biologically active spiroepoxides . The strained epoxide ring is a key reactive center, serving as an electrophile that can be opened by nucleophiles, enabling the construction of more complex molecules . The dimethoxy group incorporated into the spiro structure may influence the compound's properties and reactivity, potentially offering enhanced stability or serving as a protective group for further synthetic transformations. Research into similar oxaspiro[2.5]octane derivatives has demonstrated their potential as angiogenesis inhibitors for the treatment of solid tumors . Furthermore, the stereochemistry of such spiroepoxides is critical for their biological activity and interactions with enzymes like epoxide hydrolase . As a versatile synthetic intermediate, this compound provides researchers with a valuable building block for developing new therapeutic agents and exploring novel chemical spaces. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B13886701 8,8-dimethoxy-5-Oxaspiro[2.5]octane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,8-dimethoxy-5-oxaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-10-9(11-2)5-6-12-7-8(9)3-4-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAQCMJMWFAXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC12CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 8,8 Dimethoxy 5 Oxaspiro 2.5 Octane and Its Analogues

Retrosynthetic Analysis of the 8,8-dimethoxy-5-Oxaspiro[2.5]octane Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnection involves the two C-O bonds of the spiroketal. This leads back to a dihydroxy ketone precursor. This acyclic precursor contains all the necessary carbon and oxygen atoms, which upon acid-catalyzed cyclization, would form the target spiroketal.

A further disconnection of the dihydroxy ketone can be envisioned through a Grignard-type reaction. This would involve a cyclopropyl (B3062369) methyl ketone derivative and an appropriate three-carbon electrophile bearing a protected hydroxyl group. Alternatively, a Wittig-type reaction could be employed to construct the carbon skeleton, followed by subsequent oxidation and deprotection steps to yield the key dihydroxy ketone intermediate.

Another retrosynthetic approach considers the formation of the cyclopropane (B1198618) ring at a later stage. This would involve a Michael addition of a suitable nucleophile to a cyclohexenone derivative, followed by intramolecular cyclization to form the spiro[2.5]octane skeleton. The gem-dimethoxy group could be introduced via acetalization of a corresponding ketone functionality.

State-of-the-Art Approaches for Spiroketal Formation Leading to this compound

The synthesis of spiroketals, including this compound, has evolved significantly, with modern methods offering greater control and efficiency.

Cyclization Strategies for the 5-Oxaspiro[2.5]octane Ring System

The formation of the 5-Oxaspiro[2.5]octane ring system is a critical step in the synthesis of the target molecule. Traditional methods often rely on the acid-catalyzed cyclization of a dihydroxy ketone precursor. thieme-connect.com However, these conditions can be harsh and may not be compatible with sensitive functional groups.

More contemporary approaches utilize transition-metal catalysis to facilitate the spiroketalization. thieme-connect.comrsc.org For instance, gold-catalyzed intramolecular hydroalkoxylation of alkynediols has emerged as a powerful tool for constructing spiroketal frameworks under mild conditions. researchgate.net Palladium-catalyzed processes have also been successfully employed for similar transformations. thieme-connect.com Another innovative strategy involves the ring contraction of larger cyclic systems to furnish the desired spirocyclic core. acs.org The synthesis of related spiro[2.5]octane derivatives has been achieved through various routes, including those starting from 1,3-cyclohexanedione (B196179) or involving the ring opening of 6-oxa-spiro[2.5]octane-5,7-dione. google.comgoogle.comgoogle.com

Starting Material Key Transformation Resulting Spiro System Reference
AlkynediolGold-catalyzed hydroalkoxylation5-Oxaspiro[2.5]octane analogue researchgate.net
β-Keto esterIron-catalyzed ring contractionSpiro[4.5]decane derivative acs.org
1,3-CyclohexanedioneMulti-step synthesisSpiro[2.5]octane-5-carboxylic acid google.com
6-Oxa-spiro[2.5]octane-5,7-dioneRing opening and cyclizationSpiro[2.5]octane-5,7-dione google.comgoogle.com

Introduction of Dimethoxy Functionality: Acetalization Techniques

The introduction of the 8,8-dimethoxy group is typically achieved through acetalization of a corresponding ketone. Traditional methods for acetalization often involve treating the ketone with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. acs.org However, these harsh conditions can lead to side reactions and are often incompatible with acid-sensitive substrates. acs.org

To address these limitations, milder and more selective methods have been developed. These include the use of Lewis acids like cerium(III) trifluoromethanesulfonate (B1224126) or iodine as promoters. organic-chemistry.orgnumberanalytics.com Photochemical methods using visible light and a photocatalyst like Eosin Y offer a neutral and efficient alternative for acetal (B89532) formation. organic-chemistry.org

Acetalization Method Catalyst/Reagent Conditions Key Advantages Reference
Classical Acid CatalysisHCl, H₂SO₄Excess alcoholSimple, inexpensive acs.org
Lewis Acid CatalysisCe(OTf)₃Trialkyl orthoformate, alcoholMilder conditions organic-chemistry.org
Iodine PromotionIodineLewis acid co-catalystEffective for various substrates numberanalytics.com
Photochemical AcetalizationEosin Y, visible lightNeutral conditionsHigh yields, good for sensitive substrates organic-chemistry.org

Control of Stereochemistry in the Synthesis of this compound

Controlling the stereochemistry at the spirocyclic center is a significant challenge in the synthesis of spiroketals. wikipedia.org The thermodynamic stability of the resulting isomers often dictates the product distribution, particularly under acid-catalyzed conditions. researchgate.net The anomeric effect plays a crucial role in favoring the stereoisomer where a lone pair on one of the ring oxygens can align anti-periplanar to the other C-O bond.

To achieve stereocontrol, chemists have developed various strategies. Chiral auxiliaries can be employed to direct the cyclization process, leading to the preferential formation of one diastereomer. numberanalytics.com Catalyst-controlled stereoselective methods, utilizing chiral catalysts such as chiral phosphoric acids, have also proven effective in influencing the stereochemical outcome of the spiroketalization reaction. numberanalytics.com Furthermore, substrate-controlled approaches, where existing stereocenters in the precursor molecule guide the formation of the new stereocenter, are also a valuable tool. numberanalytics.com

Novel Catalyst Systems in the Synthesis of this compound (e.g., Transition Metal Catalysis, Organocatalysis)

The development of novel catalyst systems has revolutionized the synthesis of complex molecules like this compound.

Transition Metal Catalysis: Transition metals, particularly gold and palladium, have been extensively used to catalyze the formation of spiroketals. thieme-connect.comrsc.org Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack by hydroxyl groups, leading to efficient spirocyclization under mild conditions. researchgate.net Palladium catalysts have been employed in a variety of transformations, including intramolecular hydroalkoxylation and cascade reactions, to construct the spiroketal core. thieme-connect.com Iron-catalyzed reactions have also been explored for the synthesis of spirocyclic systems through ring-contraction strategies. acs.org

Organocatalysis: Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. Chiral Brønsted acids, such as phosphoric acids, have been successfully used to catalyze enantioselective spiroketalizations. researchgate.net These catalysts operate by activating the carbonyl group towards nucleophilic attack through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. Asymmetric organocatalysis provides a direct route to enantioenriched spiroketals, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Application of Sustainable Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry. In the context of this compound synthesis, several strategies can be employed to enhance sustainability.

The use of catalytic methods, both transition metal-based and organocatalytic, is inherently more sustainable than stoichiometric approaches as it reduces waste generation. thieme-connect.comresearchgate.net The development of reactions that proceed under milder conditions, such as the photochemical acetalization methods, reduces energy consumption. organic-chemistry.org Furthermore, designing synthetic routes with high atom economy, where a majority of the atoms from the starting materials are incorporated into the final product, is a key aspect of sustainable synthesis. The exploration of flow chemistry techniques for acetalization and other key steps can also contribute to a more sustainable process by improving efficiency and safety. numberanalytics.com The use of less toxic and more environmentally benign solvents and reagents is another important consideration in the development of greener synthetic methodologies for this and other complex molecules.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 8,8 Dimethoxy 5 Oxaspiro 2.5 Octane

Acid-Mediated Transformations of the 8,8-dimethoxy-5-Oxaspiro[2.5]octane Spiroketal

The spiroketal group in this compound is susceptible to transformations initiated by acids, which can trigger a series of subsequent reactions.

Under acidic conditions, one of the methoxy (B1213986) groups at the spirocyclic center can undergo protonation. This is followed by the elimination of methanol (B129727), leading to the formation of a reactive oxonium ion intermediate. This intermediate is stabilized through resonance by the adjacent oxygen atom. The strained three-membered cyclopropane (B1198618) ring can then facilitate the opening of the ketal.

The subsequent rearrangements are driven by the release of ring strain from the cyclopropane moiety and the formation of more stable carbocationic species. Two principal rearrangement pathways are plausible:

Pathway A: Cyclopropane Ring Expansion: The oxonium ion may be attacked intramolecularly by a carbon-carbon bond of the cyclopropane ring. This results in the opening of the three-membered ring and the formation of a larger, more stable carbocationic ring structure. The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropane ring.

Pathway B: Fragmentation: An alternative pathway involves a concerted fragmentation, which would yield an enol ether and a cyclopropanone equivalent. The latter would likely undergo further reactions under the acidic conditions.

The specific products formed from these rearrangements are highly dependent on the reaction conditions, such as the nature of the acid catalyst and the solvent employed.

The activated oxonium ion intermediate is a strong electrophile that can react with external nucleophiles (intermolecularly) or with other functional groups within the same molecule (intramolecularly).

Intermolecular Reactions: In the presence of external nucleophiles like water, alcohols, or thiols, the oxonium ion can be intercepted to generate new acyclic or cyclic compounds. For example, reaction with water would lead to a diol, while an alcohol would form a new ketal.

Intramolecular Reactions: If the molecule possesses other nucleophilic groups, an intramolecular cyclization can take place. This provides a strategic approach for synthesizing complex polycyclic frameworks. The regioselectivity and stereoselectivity of these cyclizations are determined by factors such as the preference for forming five- or six-membered rings and the stereoelectronic requirements of the transition state.

Nucleophilic and Electrophilic Reactivity at the Spiro Carbon of this compound

The spiro carbon atom in this compound is a focal point for both nucleophilic and electrophilic interactions.

Nucleophilic Reactivity: The spiro carbon itself is electron-deficient and therefore not nucleophilic. However, the molecule could be modified to introduce nucleophilic character at an adjacent position. Direct nucleophilic attack at the spiro carbon is improbable due to the presence of two electronegative oxygen atoms.

Electrophilic Reactivity: The spiro carbon exhibits significant electrophilic character, particularly upon activation with a Lewis or Brønsted acid. As previously discussed, it readily engages with a variety of nucleophiles. The reactivity of spiro-activated cyclopropanes with nucleophiles is a well-established phenomenon, where the spirocyclic arrangement enhances the electrophilicity of the cyclopropane ring.

Reaction TypeReagentPlausible Product(s)
HydrolysisH₃O⁺1-(hydroxymethyl)cyclopropane-1-carbaldehyde, Methanol
AlcoholysisROH, H⁺1-(alkoxymethyl)cyclopropane-1-carbaldehyde, Methanol
ThiolysisRSH, H⁺1-((alkylthio)methyl)cyclopropane-1-carbaldehyde, Methanol

Radical Reactions Involving this compound Scaffolds

The cyclopropane ring within the this compound framework is prone to ring-opening through radical-mediated pathways. beilstein-journals.orgnih.gov The inherent ring strain of the three-membered ring makes it an effective radical acceptor.

Such radical reactions can be initiated using standard radical initiators like AIBN or through photochemical methods. A radical species can add to the cyclopropane ring, causing it to open and form a radical intermediate. This intermediate can then undergo further reactions, such as hydrogen atom abstraction, addition to another unsaturated moiety, or cyclization. The regioselectivity of the initial radical attack and the subsequent fate of the ring-opened radical are governed by the stability of the resulting radical intermediates.

InitiatorReaction ConditionsPotential Intermediate
AIBNHeatRing-opened carbon-centered radical
Ph₂C=OUV lightRing-opened carbon-centered radical
Bu₃SnH, AIBNHeatRing-opened, reduced product

Metal-Catalyzed Reactions and their Mechanistic Pathways with this compound

Transition metals can catalyze a range of transformations of the this compound system, often via mechanistic routes that differ from acid-mediated or radical pathways.

Lewis Acid Catalysis: Lewis acids can coordinate to one of the oxygen atoms of the spiroketal, thereby activating it for nucleophilic attack in a manner analogous to Brønsted acids. Lewis acids, however, can provide different levels of selectivity and reactivity.

Transition Metal-Catalyzed Rearrangements: Transition metals such as rhodium, palladium, or silver can catalyze the rearrangement of the 5-Oxaspiro[2.5]octane framework. These reactions frequently involve the oxidative addition of the metal into one of the strained C-C bonds of the cyclopropane ring to form a metallacyclobutane intermediate. This intermediate can then undergo reductive elimination to yield a rearranged product or engage in further transformations. The outcome of these reactions is highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

CatalystProposed IntermediatePotential Product Type
Rh(I) complexesRhodacyclobutaneIsomerized olefin
Pd(0) complexesPalladacyclobutaneCross-coupled product
Ag(I) saltsSilver-coordinated oxonium ionRearranged ketone or enol ether

Strategic Derivatization and Functionalization of the 8,8 Dimethoxy 5 Oxaspiro 2.5 Octane Framework

Selective Modification of Methoxy (B1213986) Groups in 8,8-dimethoxy-5-Oxaspiro[2.5]octane

The two methoxy groups at the C8 position represent a primary site for initial functionalization. As a ketal, these groups are susceptible to hydrolysis under acidic conditions to reveal the parent ketone. However, selective modification to introduce other functionalities without complete deprotection would be a more nuanced and potentially valuable transformation.

Potential Research Findings:

Strategies for the selective mono- or di-substitution of the methoxy groups could be envisioned using various Lewis or Brønsted acids. The choice of acid and reaction conditions would be critical to control the extent of the reaction. For instance, a mild Lewis acid might facilitate the exchange of one methoxy group with another alkoxy group, an alkylthio group, or even a carbon nucleophile, provided a suitable reagent is employed.

Table 1: Hypothetical Selective Modifications of Methoxy Groups

ReagentProposed ProductPotential Reaction Conditions
R-OH / Mild Lewis Acid8-methoxy-8-alkoxy-5-Oxaspiro[2.5]octaneCatalytic amount of a Lewis acid (e.g., TMSOTf, Sc(OTf)₃) in an inert solvent.
R-SH / Mild Lewis Acid8-methoxy-8-(alkylthio)-5-Oxaspiro[2.5]octaneSimilar conditions to alcohol exchange, possibly requiring a scavenger for methanol (B129727).
Allyl-TMS / Lewis Acid8-allyl-8-methoxy-5-Oxaspiro[2.5]octaneStoichiometric Lewis acid (e.g., TiCl₄, BF₃·OEt₂) at low temperatures.

Functionalization at the Cyclopropane (B1198618) Moiety of this compound

The cyclopropane ring in This compound is a strained three-membered ring that offers a unique handle for a variety of transformations. Reactions that involve the opening of this ring can lead to the introduction of new functional groups and the formation of larger ring systems.

Potential Research Findings:

The reactivity of the cyclopropane ring could be exploited through several pathways. Metal-catalyzed reactions, radical-mediated openings, and nucleophilic additions after activation are all plausible strategies. The regioselectivity and stereoselectivity of these reactions would be of paramount importance and would likely be influenced by the steric and electronic properties of the spiroketal portion of the molecule.

Remote Functionalization Strategies for this compound Derivatives

Remote functionalization, the selective reaction at a site distant from the initial point of reactivity, is a powerful tool in modern organic synthesis. For derivatives of This compound , this could involve directing a reaction to one of the methylene (B1212753) groups of the cyclohexane (B81311) ring.

Potential Research Findings:

Strategies such as Hofmann-Löffler-Freytag-type reactions or transition metal-catalyzed C-H activation could be explored. For instance, a derivative bearing a nitrogen-containing functional group could be used to direct a radical cyclization to a remote C-H bond. Similarly, directing groups could be installed to facilitate metal-catalyzed C-H functionalization at a specific position.

Exploration of Ring Expansion and Contraction Methodologies on this compound

The unique spirocyclic nature of This compound makes it a potential substrate for fascinating ring expansion and contraction reactions. These transformations could lead to the formation of novel and complex molecular architectures.

Potential Research Findings:

Ring expansion could potentially be achieved through rearrangement reactions involving the cyclopropane ring. For example, treatment with a Lewis acid could induce a rearrangement to a seven-membered ring system. Conversely, ring contraction of the six-membered ring could be envisioned through reactions like the Favorskii rearrangement on a suitable ketone precursor.

Table 2: Potential Ring Expansion and Contraction Reactions

Starting Material DerivativeReagent/ConditionsPotential Product Class
This compoundStrong Lewis Acid (e.g., AlCl₃)Expanded seven-membered ring systems
α-haloketone precursorBase (e.g., NaOMe)Ring-contracted cyclopentane (B165970) derivatives

Computational and Theoretical Chemistry Approaches to 8,8 Dimethoxy 5 Oxaspiro 2.5 Octane

Quantum Chemical Studies on Electronic Structure and Bonding in 8,8-dimethoxy-5-Oxaspiro[2.5]octane

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding characteristics of a molecule like this compound. researchgate.netwalshmedicalmedia.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies. walshmedicalmedia.com

A typical study would begin with geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger) to find the lowest energy structure. researchgate.netacs.org From this optimized geometry, a variety of electronic properties can be calculated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis would be used to quantify the charge distribution on each atom, identify key donor-acceptor interactions, and describe the hybridization of atomic orbitals, offering a detailed picture of the covalent and non-covalent interactions within the molecule. rsc.org For instance, NBO analysis could elucidate the nature of the bonding within the spirocyclic core and the influence of the methoxy (B1213986) groups.

Illustrative Data Table: Calculated Electronic Properties (Note: The following data is hypothetical and for illustrative purposes only.)

PropertyCalculated ValueMethod
HOMO Energy-6.5 eVB3LYP/6-311+G(d,p)
LUMO Energy+1.2 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap7.7 eVB3LYP/6-311+G(d,p)
Dipole Moment2.1 DebyeB3LYP/6-311+G(d,p)
NBO Charge on Spiro O-0.65 eB3LYP/6-311+G(d,p)
NBO Charge on Methoxy O-0.58 eB3LYP/6-311+G(d,p)

Conformational Analysis and Energetics of this compound Isomers

The spiroketal structure of this compound allows for various conformations due to the flexibility of the rings and the rotation of the methoxy groups. Conformational analysis is crucial for understanding its physical and chemical behavior, as different conformers can have distinct reactivities. beilstein-journals.orgnih.gov

Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers (local minima). numberanalytics.com This is often achieved by performing a relaxed scan of key dihedral angles, followed by full geometry optimization and frequency calculations for each identified conformer. The relative energies of these conformers, corrected for zero-point vibrational energy (ZPVE), determine their population distribution at a given temperature according to the Boltzmann distribution. The rigidity of spiroketal systems often makes them useful for conformational control in larger structures. beilstein-journals.orgnih.gov

For this compound, the analysis would focus on the chair/boat/twist conformations of the six-membered ring and the orientation of the two methoxy groups (axial vs. equatorial arrangements relative to the rings). The anomeric effect, a stereoelectronic preference for an electronegative substituent at the anomeric carbon to be in an axial position, would be a key factor influencing the stability of different conformers. nih.gov

Illustrative Data Table: Relative Energies of Conformers (Note: The following data is hypothetical and for illustrative purposes only.)

ConformerDescriptionRelative Energy (kcal/mol)
AChair, diequatorial methoxy0.00
BChair, axial-equatorial methoxy+1.5
CChair, diaxial methoxy+3.2
DTwist-boat, diequatorial methoxy+5.8

Prediction of Spectroscopic Signatures of this compound through Computational Models

Computational models, particularly DFT, are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. nih.govresearchgate.net By calculating the response of the molecule's electronic structure to external fields or perturbations, spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can be simulated. researchgate.netresearchgate.net

To predict ¹H and ¹³C NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed on DFT-optimized geometries. nih.govmdpi.com Calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. acs.org The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. researchgate.netmdpi.com

IR spectra are simulated by performing frequency calculations on the optimized structure. The resulting vibrational frequencies correspond to the absorption bands in an IR spectrum. These frequencies are often systematically overestimated by DFT calculations and are typically scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement with experimental data. researchgate.net

Illustrative Data Table: Predicted Spectroscopic Data (Note: The following data is hypothetical and for illustrative purposes only.)

SpectrumKey SignalPredicted ValueExperimental Value (Hypothetical)
¹³C NMRSpiroketal Carbon (C5)108.5 ppm109.2 ppm
¹³C NMRMethoxy Carbons55.2 ppm, 55.4 ppm55.8 ppm, 56.0 ppm
¹H NMRMethoxy Protons3.25 ppm, 3.28 ppm3.30 ppm, 3.33 ppm
IRC-O-C Stretch (ether)1150 cm⁻¹1145 cm⁻¹
IRC-O-C Stretch (ketal)1080 cm⁻¹1075 cm⁻¹

Transition State Characterization for Reactions Involving this compound using Density Functional Theory (DFT)

DFT is an indispensable tool for elucidating reaction mechanisms by locating and characterizing transition states (TS) on the potential energy surface. numberanalytics.comnumberanalytics.com A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. acs.org

For reactions involving this compound, such as acid-catalyzed hydrolysis, DFT could be used to model the entire reaction pathway. acs.org The process involves optimizing the geometries of the reactants, products, and any intermediates, and then searching for the transition state structure connecting them. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization are used for the TS search. Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the desired reactant and product states. acs.org The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. youtube.com

Illustrative Data Table: DFT Results for a Hypothetical Hydrolysis Reaction (Note: The following data is hypothetical and for illustrative purposes only.)

SpeciesDescriptionRelative Energy (kcal/mol)Key Imaginary Frequency (cm⁻¹)
Reactant ComplexSpiroketal + H₃O⁺0.00N/A
Transition State 1Protonation of ether oxygen+12.5-450i
IntermediateProtonated spiroketal+2.1N/A
Transition State 2Ring opening+20.8-875i
Product ComplexRing-opened product + H₂O-5.4N/A

Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity

While gas-phase DFT calculations provide fundamental insights, reactions in the laboratory occur in solution. Molecular Dynamics (MD) simulations can explicitly model the solvent environment and its effect on the structure, stability, and reactivity of a solute. numberanalytics.comrsc.org

In an MD simulation, the molecule of interest is placed in a box of explicit solvent molecules (e.g., water, methanol). The system's evolution over time is simulated by solving Newton's equations of motion for every atom, using a force field to describe the inter- and intramolecular forces. researchgate.net MD simulations can reveal how solvent molecules arrange around the solute, the nature of hydrogen bonding interactions, and how the solvent stabilizes or destabilizes reactants, transition states, and products. acs.orgrsc.org

For this compound, MD simulations could be used to study its solubility in different solvents by calculating the free energy of solvation. acs.org Furthermore, by combining MD with quantum mechanics (QM/MM methods), one could study a reaction like hydrolysis where the solute is treated with high-accuracy QM while the surrounding solvent is treated with computationally cheaper MM, providing a more realistic picture of the reaction energetics in solution. numberanalytics.com

Illustrative Data Table: MD Simulation Output (Note: The following data is hypothetical and for illustrative purposes only.)

PropertySolventCalculated Value
Free Energy of SolvationWater-8.2 kcal/mol
Free Energy of SolvationHexane-2.1 kcal/mol
Average H-Bonds (solute-water)Water3.5
Radial Distribution Function (g(r)) peak for Spiro O to Water HWater1.8 Å

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their reactivity. uliege.benih.gov This method is particularly useful for predicting the properties of new, unsynthesized molecules based on data from a known set of derivatives. aiche.org

A QSRR study for derivatives of this compound would involve several steps. First, a "training set" of derivatives with varying substituents would be defined. For each derivative, a set of numerical descriptors representing its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies) would be calculated. The experimental reactivity (e.g., reaction rate constant) for each derivative would be measured. Finally, a mathematical model (e.g., Multiple Linear Regression, Partial Least Squares) is built to find the statistical relationship between the descriptors and the observed reactivity. nih.govmdpi.com This model can then be used to predict the reactivity of new derivatives before they are synthesized.

Illustrative Data Table: Hypothetical QSRR Model Equation (Note: The following data is hypothetical and for illustrative purposes only.)

ModelEquation
Reactivity (log k)0.45(LUMO) - 0.82(logP) + 1.2*(Dipole) + C0.920.85

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation of 8,8 Dimethoxy 5 Oxaspiro 2.5 Octane

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Techniques for 8,8-dimethoxy-5-Oxaspiro[2.5]octane Structure Resolution

High-field and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive tools for elucidating the intricate structural features of this compound. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In a related structural analysis of 1-oxaspiro[2.5]octane derivatives, the chemical shifts of protons and carbons in the aliphatic rings were found to be sensitive to the steric and electronic effects of substituents. nih.gov These parameters also reflect the anisotropic effects of the three-membered ring. nih.gov For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) protons and the protons on the cyclohexane (B81311) and cyclopropane (B1198618) rings. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom, including the spiro carbon and the carbons of the methoxy groups.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms.

COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the cyclohexane and cyclopropane rings.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

HMBC experiments would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting the different fragments of the molecule, such as the methoxy groups to the C8 carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Cyclopropane H~0.5 - 1.5~10 - 25Correlations to other cyclopropane carbons and the spiro carbon
Cyclohexane H (axial)~1.0 - 1.8~20 - 40Correlations to adjacent cyclohexane carbons and the spiro carbon
Cyclohexane H (equatorial)~1.5 - 2.5
-OCH₃~3.2 - 3.5~50 - 60Correlation to C8
C5 (Spiro)-~60 - 75-
C8-~95 - 110-

The spatial arrangement of atoms in this compound can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. This information is invaluable for determining the relative stereochemistry of the molecule. For instance, NOE correlations between the methoxy protons and specific protons on the cyclohexane ring would indicate their spatial orientation relative to each other.

NMR anisotropy effects, which arise from the unequal shielding of nuclei by the electron clouds of nearby functional groups, can also provide stereochemical insights. The magnetic anisotropy of the cyclopropane ring and the oxygen atom in the oxaspiro system can cause characteristic upfield or downfield shifts of nearby proton signals, depending on their orientation relative to these groups. A detailed analysis of these shifts can help in assigning the relative configuration of the stereocenters.

Variable Temperature (VT) NMR studies can provide information on the conformational dynamics of the cyclohexane ring in this compound. The cyclohexane ring can undergo chair-to-chair interconversion. At room temperature, this process may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, this conformational exchange can be slowed down, leading to the decoalescence of the averaged signals into distinct signals for the axial and equatorial protons. The temperature at which coalescence occurs can be used to calculate the energy barrier for the ring flip. This dynamic information is crucial for a complete understanding of the molecule's three-dimensional structure and behavior in solution.

High-Resolution Mass Spectrometry and Ion Fragmentation Studies of this compound

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, the molecular formula can be unequivocally confirmed.

Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods used in mass spectrometry. Following ionization, the molecular ion of this compound will undergo fragmentation, producing a characteristic pattern of fragment ions. The analysis of these fragmentation patterns provides valuable structural information.

Key fragmentation pathways for this compound would likely involve:

Loss of a methoxy group (-OCH₃): This would result in a prominent peak at [M-31]⁺.

Loss of methanol (B129727) (CH₃OH): This could occur through a rearrangement process, leading to a peak at [M-32]⁺.

Cleavage of the cyclopropane ring: This could lead to various smaller fragments.

Retro-Diels-Alder type reactions involving the cyclohexane ring.

The fragmentation of alkanes often results in clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org While this compound is not a simple alkane, similar patterns might be observed from the fragmentation of the cyclohexane ring. The base peak in the mass spectrum, which is the most abundant ion, often corresponds to a particularly stable carbocation. libretexts.orgyoutube.com

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment IonFragmentation Pathway
[M]⁺[C₉H₁₆O₃]⁺Molecular Ion
[M-31]⁺[C₈H₁₃O₂]⁺Loss of a methoxy radical (•OCH₃)
[M-32]⁺[C₈H₁₂O₂]⁺•Loss of methanol (CH₃OH)
[M-59]⁺[C₇H₁₁O]⁺Loss of a C₂H₃O₂ fragment

Chiroptical Spectroscopy (Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment of Chiral this compound Enantiomers

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the absolute configuration of these enantiomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a particular enantiomer.

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed information about the stereochemistry of the molecule based on its vibrational modes.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve can be used to determine the absolute configuration.

By comparing the experimentally obtained CD, VCD, or ORD spectra with spectra predicted from quantum chemical calculations for each possible enantiomer, the absolute configuration of the synthesized or isolated this compound can be unambiguously assigned.

Single Crystal X-ray Diffraction Analysis of this compound and Its Crystalline Derivatives

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is Single Crystal X-ray Diffraction analysis. This technique requires the formation of a high-quality single crystal of the compound or a suitable crystalline derivative.

Once a suitable crystal is obtained, it is irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all the atoms in the crystal lattice. This provides highly accurate bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray diffraction can also be used to determine the absolute configuration using anomalous dispersion effects, often by incorporating a heavy atom into the crystal structure. In a study of related oxaspiro[2.5]octane derivatives, NMR spectroscopy was used to determine the relative configuration and preferred conformations. nih.govresearchgate.net

Chromatographic and Hyphenated Techniques (e.g., GC-MS, LC-NMR) for Purity and Mixture Analysis of this compound

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. The sample is first vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification and quantification of this compound and any impurities present.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another powerful hyphenated technique that couples the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of NMR spectroscopy. This is particularly useful for analyzing complex mixtures or for isolating and identifying minor components. After separation by the HPLC column, the eluent flows through a specialized NMR flow cell, allowing for the acquisition of NMR spectra of the separated compounds on-the-fly.

These hyphenated techniques provide a comprehensive approach to the analysis of this compound, ensuring its purity and enabling the identification of any related substances or degradation products.

Strategic Applications of 8,8 Dimethoxy 5 Oxaspiro 2.5 Octane in Advanced Organic Synthesis

8,8-dimethoxy-5-Oxaspiro[2.5]octane as a Privileged Scaffold for Complex Molecule Construction

The inherent structural features of this compound make it a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. The rigid spirocyclic core orients substituents in well-defined three-dimensional arrangements, a desirable characteristic for interacting with biological targets. google.com The oxaspiro[2.5]octane system, containing both a cyclopropane (B1198618) and a tetrahydropyran (B127337) ring, offers a unique combination of steric and electronic properties.

The dimethoxy acetal (B89532) at the C-8 position serves as a masked ketone, which can be revealed under specific acidic conditions. This latent functionality allows for late-stage diversification of the molecular scaffold. The cyclopropane ring, known for its unique reactivity, can undergo ring-opening reactions to introduce further complexity and functionality. Synthetic chemists can leverage these features to construct intricate molecular architectures that are often found in natural products and medicinally relevant compounds.

While specific examples detailing the extensive use of this compound in the total synthesis of complex molecules are not widely available in peer-reviewed literature, its structural analogy to other spiroketals and spirocyclic systems suggests its potential utility. For instance, spiroketals are known core structures in a variety of natural products with significant biological activities. google.com The principles applied in the synthesis of those complex molecules can be extrapolated to envision the strategic use of this compound.

Utilization of this compound in the Synthesis of Optically Active Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. Spirocycles, due to their inherent chirality when appropriately substituted, are attractive starting points for the synthesis of optically active intermediates. Although this compound is achiral, its derivatives can be readily made chiral.

The enantioselective synthesis of spiro compounds has been an area of intense research, with methodologies developing rapidly. beilstein-journals.org These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. While direct enantioselective syntheses starting from or leading to this compound are not prominently documented, the general strategies for creating chiral spirocycles are applicable.

For example, the introduction of a substituent at one of the stereogenic centers of the tetrahydropyran ring or the cyclopropane ring would render the molecule chiral. Subsequent transformations, such as the unmasking of the ketone and its stereoselective reduction or alkylation, could lead to a variety of optically active intermediates. These intermediates, possessing a defined three-dimensional structure, would be valuable building blocks for the synthesis of chiral drugs and other bioactive molecules.

Role of this compound in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and discover new therapeutic agents. rsc.orgnih.gov Spirocyclic scaffolds are particularly well-suited for DOS because they provide a rigid core from which substituents can be projected in a variety of three-dimensional vectors, leading to significant skeletal and stereochemical diversity. google.com

This compound can serve as a versatile starting point for DOS. The presence of multiple reactive sites allows for a branching synthetic strategy. For instance, the acetal can be hydrolyzed to a ketone, which can then undergo a variety of carbonyl chemistry reactions. The ether linkage in the tetrahydropyran ring could potentially be cleaved under specific conditions, and the cyclopropane ring can be opened to generate linear or different cyclic structures.

A hypothetical DOS strategy starting with this compound could involve a "build/couple/pair" approach. The initial scaffold would be the "build" phase. In the "couple" phase, various building blocks could be attached to the scaffold after functionalization. The "pair" phase would involve intramolecular reactions to create new ring systems, thus generating a library of diverse molecular skeletons. This approach allows for the efficient exploration of chemical space around the spirocyclic core.

Development of Novel Protecting Groups or Reagents Incorporating the this compound Motif

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. rsc.orgcam.ac.uk The unique structure of this compound suggests its potential for the development of novel protecting groups.

The dimethoxy acetal moiety itself is a well-established protecting group for ketones. However, the entire spirocyclic system could potentially be used to protect a diol or other bifunctional molecule. The stability of the spirocycle under certain reaction conditions, and its selective removal under others, would be key to its utility as a protecting group.

Furthermore, the this compound motif could be incorporated into the design of new reagents. For example, a chiral version of the molecule could be used as a chiral derivatizing agent to determine the enantiomeric excess of other molecules, or as a chiral ligand in asymmetric catalysis. The rigid conformation of the spirocycle could impart a high degree of stereocontrol in such applications. While the development of protecting groups or reagents based on this specific motif is not yet reported, the principles of reagent and protecting group design suggest this as a promising area for future research.

Emerging Research Frontiers and Future Perspectives for 8,8 Dimethoxy 5 Oxaspiro 2.5 Octane Chemistry

Photochemical and Electrochemical Activations of 8,8-dimethoxy-5-Oxaspiro[2.5]octane

The activation of traditionally stable chemical bonds using light or electricity offers green and efficient alternatives to conventional thermal methods. For this compound, these approaches could unlock novel reactive pathways.

Photochemical Activation: The field of photochemistry, particularly with the advent of photoredox catalysis, provides a powerful toolkit for accessing previously inaccessible compounds under mild conditions. While specific photochemical studies on this compound are yet to be reported, the broader class of orthoesters, particularly ortho-nitrobenzyl esters, has been investigated for photo-responsive polymer networks. nih.gov These systems utilize light to trigger cleavage and subsequent reactions. nih.gov By analogy, functionalized derivatives of this compound could be designed as photocleavable protecting groups or as monomers for light-induced polymerization. The introduction of a suitable chromophore into the molecular framework would be a key step in this direction.

Electrochemical Activation: Electrosynthesis is gaining traction as a sustainable and scalable method for chemical transformations. A notable example in a related class of compounds is the "eSpiro" process, a novel electrosynthetic method for the efficient and sustainable synthesis of spiroketals via anodic oxidation of malonic acids. rsc.org This approach offers a metal- and mercury-free alternative to traditional acid-catalyzed cyclizations. rsc.org The reaction proceeds through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization, achieving high yields. rsc.org This suggests that electrochemical methods could be developed for both the synthesis and the selective transformations of this compound, potentially leading to more environmentally friendly production routes.

Activation MethodPotential Application for this compoundKey Research Direction
Photochemical Photo-triggered release of functional molecules, light-induced polymerizationSynthesis of photosensitive derivatives, investigation of reaction mechanisms under irradiation
Electrochemical Sustainable synthesis of the spiroorthoester core, selective functionalizationDevelopment of electrochemical oxidation/reduction protocols, investigation of electrode materials and reaction conditions

Flow Chemistry and Microreactor Technologies for this compound Transformations

Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers significant advantages in terms of safety, scalability, and process control over traditional batch methods. spirochem.comflinders.edu.au This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. nih.gov

The application of flow chemistry to the synthesis and transformations of this compound could lead to more efficient and reproducible processes. For instance, multi-step syntheses, which are often plagued by purification challenges in batch, can be streamlined in flow through the integration of in-line purification and analysis. flinders.edu.au The enhanced heat and mass transfer in microreactors could enable the use of more extreme reaction conditions, potentially unlocking new reactivity patterns. nih.gov Furthermore, the combination of flow chemistry with other enabling technologies, such as photochemistry ("photoflow"), could lead to innovative and powerful synthetic methodologies. spirochem.com

TechnologyAdvantage for this compound ChemistryPotential Application
Flow Chemistry Enhanced safety, scalability, and process controlHigh-throughput screening of reaction conditions, efficient multi-step synthesis
Microreactors Superior heat and mass transfer, precise control of reaction parametersAccessing novel reactivity under extreme conditions, process optimization
Integrated Systems In-line purification and analysisStreamlined synthesis and purification, automated production

Sustainable Chemical Engineering for this compound Production and Utilization

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. pharmacyjournal.orgpfizer.com The production and utilization of this compound can be approached from a sustainable chemical engineering perspective.

The aforementioned "eSpiro" process for spiroketal synthesis exemplifies a green chemistry approach by avoiding hazardous reagents and harsh conditions. rsc.org Similar strategies could be developed for the synthesis of this compound, for example, by utilizing biorenewable starting materials and employing catalytic methods that minimize waste. drugdiscoverytrends.com The use of alternative solvents, such as ionic liquids or supercritical fluids, could also contribute to a more sustainable process. pharmacyjournal.org Furthermore, designing processes with high atom economy and implementing efficient recycling of catalysts and solvents are crucial aspects of sustainable chemical engineering. pharmacyjournal.org

Green Chemistry PrincipleApplication to this compound
Waste Prevention Development of high-yield, atom-economical synthetic routes
Safer Solvents and Auxiliaries Exploration of benign and recyclable reaction media
Design for Energy Efficiency Utilization of flow chemistry, photochemical, and electrochemical methods
Use of Renewable Feedstocks Investigation of bio-based precursors for synthesis
Catalysis Development of highly efficient and recyclable catalysts

Advanced Material Science Applications of this compound-Derived Polymers and Frameworks

Spiroorthoesters are a fascinating class of monomers for ring-opening polymerization, as they can lead to the formation of polymers with unique architectures and properties. The polymerization of spiroorthoesters can proceed through a double ring-opening mechanism to produce poly(ether-alt-ester)s, which combine the desirable properties of both polyesters and polyethers. researchgate.net

Polymers derived from this compound could find applications in various fields of material science. For instance, poly(ortho esters) are known for their biocompatibility and biodegradability, making them suitable for biomedical applications such as drug delivery systems. nih.govnih.govresearchgate.netchimia.ch The specific structure of this compound could impart unique thermal and mechanical properties to the resulting polymers. Furthermore, the incorporation of this spirocyclic unit into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Material TypePotential PropertiesPotential Application
Polymers Biodegradability, tunable mechanical propertiesDrug delivery, specialty plastics
Frameworks (MOFs, COFs) High porosity, specific recognition sitesGas storage and separation, catalysis

Unexplored Reactivity Patterns and Unconventional Transformations of this compound

The unique structural features of this compound, namely the spirocyclic orthoester, suggest a rich and largely unexplored reactivity. While the hydrolysis of orthoesters is a well-known transformation, the development of new, selective reactions is a key area for future research.

The stereocontrolled synthesis of spiroketals, a related class of compounds, has been a significant challenge in organic synthesis. mskcc.orgnih.gov Developing kinetically controlled reactions for the formation and transformation of spiroorthoesters like this compound would provide access to a wider range of stereochemically diverse molecules. mskcc.org Furthermore, the application of modern catalytic methods, such as transition metal catalysis or organocatalysis, could unveil novel transformations of the spiroorthoester core. For example, synergistic catalysis, as demonstrated in the gold and scandium-catalyzed synthesis of spiroketals, could be a powerful strategy. The exploration of unconventional reaction conditions, such as high pressure or microwave irradiation, may also lead to unexpected and valuable reactivity patterns.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 8,8-dimethoxy-5-Oxaspiro[2.5]octane, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via spiroannulation reactions, leveraging ketone or epoxide precursors. Optimization involves adjusting catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients. For example, using dichloromethane at 0–25°C with BF₃·OEt₂ as a catalyst improves ring-closure efficiency . Reaction progress should be monitored via TLC or GC-MS to identify intermediates and byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves the spirocyclic structure and methoxy group positions. Infrared (IR) spectroscopy identifies C-O-C and ether stretching vibrations (1050–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₉H₁₆O₃, theoretical 172.11 g/mol). Cross-referencing with NIST spectral databases ensures accuracy .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coats, goggles) to avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store the compound in airtight containers away from oxidizers. Safety data for analogous spiroethers highlight risks of respiratory irritation and acute toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity data for enzymatic studies involving spirocyclic ether derivatives?

  • Methodological Answer : Discrepancies in substrate interactions (e.g., with cholesteryl esters vs. triacylglycerols) require controlled comparative assays. Use immobilized enzymes (e.g., lipases) under standardized pH (6.5–8.5) and temperature (25°C) conditions . Statistical tools like ANOVA can identify significant variations, while molecular docking simulations may explain steric or electronic mismatches.

Q. What strategies optimize the reactivity of this compound in asymmetric catalysis?

  • Methodological Answer : Introduce chiral auxiliaries (e.g., BINOL-derived ligands) during ring-opening reactions to control stereochemistry. Screen solvents (e.g., THF vs. DMF) to modulate reaction kinetics. Advanced techniques like in-situ FTIR or X-ray crystallography help track chiral center formation and catalyst degradation .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies and protonation states. Molecular dynamics simulations in explicit solvent models (e.g., water, methanol) reveal hydrolysis pathways. Validate predictions with accelerated stability testing (40–60°C, 75% RH) and HPLC analysis of degradation products .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory kinetic data in spirocyclic ether reactions?

  • Methodological Answer : Apply multivariate regression to isolate variables (e.g., temperature, catalyst loading). Use Bayesian inference to model uncertainty in rate constants. Replicate experiments with staggered batch preparations to identify systemic errors. Cross-validate results with independent techniques like calorimetry or stopped-flow spectroscopy .

Q. How should researchers design experiments to explore the biological activity of this compound derivatives?

  • Methodological Answer : Develop a structure-activity relationship (SAR) study by synthesizing analogs with modified methoxy groups or ring sizes. Use high-throughput screening (HTS) against target enzymes (e.g., cytochrome P450). Include positive/negative controls and dose-response curves (IC₅₀/EC₅₀). Validate hits with in-vivo models (e.g., zebrafish) for bioavailability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.